molecular formula C8H4N2S2 B12363654 Quinoxaline-2,3-dithione CAS No. 86843-72-3

Quinoxaline-2,3-dithione

Cat. No.: B12363654
CAS No.: 86843-72-3
M. Wt: 192.3 g/mol
InChI Key: ABYFKCTTZZGNIN-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two sulfur atoms at the 2 and 3 positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea. This reaction is carried out in ethanol under reflux conditions for about 5 hours, followed by neutralization with an acid to yield this compound . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour, resulting in an 83% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3-dithione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction reactions can convert it back to its corresponding quinoxaline derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-dione.

    Reduction: Quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoxaline-2,3-dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-2,3-dithione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

CAS No.

86843-72-3

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

quinoxaline-2,3-dithione

InChI

InChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H

InChI Key

ABYFKCTTZZGNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)C(=S)N=C2C=C1

Origin of Product

United States

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